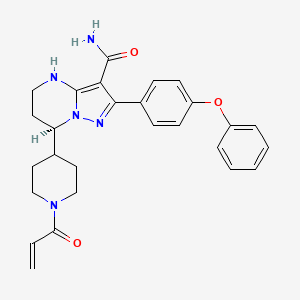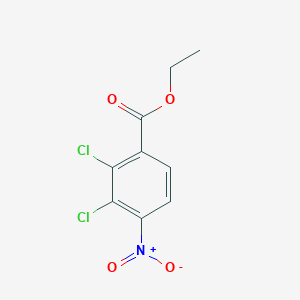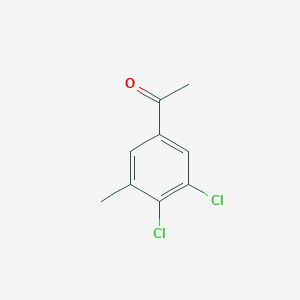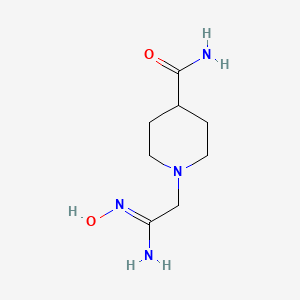
(R)-Zanubrutinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Zanubrutinib is a highly selective and potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of various signaling pathways that promote the survival and proliferation of B cells, making it an attractive target for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Zanubrutinib in Hematologic Malignancies
Zanubrutinib, a selective Bruton tyrosine kinase inhibitor, has been extensively studied in various hematologic malignancies. A phase 1/2 study revealed its effectiveness in patients with relapsed or refractory mantle cell lymphoma, demonstrating a significant overall response rate and a manageable safety profile (Tam et al., 2021). Similarly, its combination with obinutuzumab showed promising results in treating chronic lymphocytic leukemia and follicular lymphoma (Tam et al., 2020).
Efficacy and Safety in Clinical Trials
Several clinical trials have demonstrated the safety and activity of zanubrutinib in mantle cell lymphoma patients, highlighting its high response rate and tolerability (Song et al., 2018). Exposure-response relationships were explored to understand its efficacy in patients with B-cell malignancies, providing insights into optimal dosing and safety profiles (Ou et al., 2019).
Zanubrutinib in B-Cell Malignancies
In B-cell malignancies, zanubrutinib showed high potency and selectivity, with encouraging activity in chronic lymphocytic leukemia/small lymphocytic lymphoma patients, accompanied by a low incidence of major toxicities (Tam et al., 2019). Its long-term treatment in Waldenström macroglobulinemia patients resulted in deep and durable responses, with an acceptable safety profile (Trotman et al., 2020).
Impact on Immune Cells and Pharmacokinetics
Studies have also explored the impact of zanubrutinib on immune cells in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma, observing improvements in T cell exhaustion and inhibiting suppressor cells (Zou et al., 2019). Pharmacokinetic analyses provided insights into the behavior of zanubrutinib in the body and its interaction with other drugs, confirming its primary metabolism through cytochrome P450 3A in humans (Mu et al., 2019).
Applications in Central Nervous System Lymphoma
An interesting application of zanubrutinib is its use in central nervous system lymphoma. A study indicated its efficacy in diffuse large B-cell lymphoma, particularly in cases involving the central nervous system, showcasing its ability to penetrate the blood-brain barrier (Zhang et al., 2021).
Propiedades
IUPAC Name |
(7R)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOAOAWBMHREKO-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)[C@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Zanubrutinib | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)
![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)
![(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1461131.png)




